

7-Bromoindole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoindole

Cat. No.: B1273607

[Get Quote](#)

7-Bromoindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activities of **7-Bromoindole**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

7-Bromoindole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. The introduction of a bromine atom at the 7-position of the indole ring provides a valuable synthetic handle for the construction of more complex molecules, making it a significant building block in medicinal chemistry and materials science.

Physicochemical Data

A summary of the key physicochemical properties of **7-Bromoindole** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrN	[1][2]
Molecular Weight	196.04 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	41-44 °C	[1]
Boiling Point	85-86 °C at 0.2 mmHg	[3]
Density	1.66 g/cm ³	[3]
IUPAC Name	7-bromo-1H-indole	[4]
SMILES String	<chem>C1=CC2=C(C(=C1)Br)NC=C2</chem>	[4]
InChI Key	RDSVSEFWZUWZHW-UHFFFAOYSA-N	[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **7-Bromoindole** are crucial for its effective utilization in research and development.

Synthesis of 7-Bromoindole

A common and effective method for the synthesis of **7-Bromoindole** is through the decarboxylation of **7-bromoindole-2-carboxylic acid**.

Protocol: Decarboxylation of **7-bromoindole-2-carboxylic acid**

This protocol is adapted from established methods for the decarboxylation of substituted indole-2-carboxylic acids.

Materials:

- **7-bromoindole-2-carboxylic acid**
- Quinoline

- Copper chromite (catalyst)
- Ether
- 1 N Hydrochloric acid
- Sodium carbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for heating and extraction

Procedure:

- A mixture of **7-bromoindole-2-carboxylic acid** (0.01 mole) in 10 ml of synthetic quinoline is prepared in a suitable reaction flask.
- The mixture is heated until the evolution of carbon dioxide begins.
- The temperature is maintained until gas evolution ceases (typically 1.5-5 hours). Frequent additions of small amounts of copper chromite catalyst to the hot quinoline solution may be required for successful decarboxylation.^[1]
- After cooling, the reaction mixture is taken up in ether.
- The ether solution is washed several times with 1 N hydrochloric acid, followed by one wash with water, two washes with sodium carbonate solution, and a final wash with water.
- The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **7-Bromoindole**.
- Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

Accurate characterization of **7-Bromoindole** is essential for quality control and for interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR Analysis:** The proton NMR spectrum of **7-Bromoindole** is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position. As a reference, the ¹H NMR spectrum of the related compound 7-bromo-3-methyl-1H-indole in CDCl₃ shows signals at δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), and 7.08 – 6.97 (m, 2H).
- **¹³C NMR Analysis:** The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the bromine (C7) will be significantly shifted. For reference, the ¹³C NMR spectrum of 7-bromo-3-methyl-1H-indole in CDCl₃ displays signals at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, and 104.75.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **7-Bromoindole**. A suitable starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for improved peak shape. For example, a method for the similar compound 5-bromo-7-azaindole uses a mobile phase of acetonitrile, water, and phosphoric acid.^[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of **7-Bromoindole**. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Signaling Pathways

7-Bromoindole has demonstrated significant biological activity, particularly as an anti-virulence agent against pathogenic bacteria. Its mechanism of action is believed to involve the modulation of bacterial communication systems, specifically quorum sensing.

Anti-Virulence Effects in *Staphylococcus aureus*

Staphylococcus aureus is a major human pathogen that utilizes a sophisticated quorum-sensing system, primarily the accessory gene regulator (agr) system, to control the expression

of virulence factors. **7-Bromoindole** has been shown to interfere with this process, leading to a reduction in the production of virulence factors such as staphyloxanthin, a carotenoid pigment that protects the bacterium from the host's immune response.

The proposed mechanism involves the downregulation of key regulatory genes within the agr system, such as agrA and RNAIII. This, in turn, leads to the decreased expression of downstream virulence genes, including those encoding for toxins and other factors that contribute to the pathogenicity of *S. aureus*.

Below is a conceptual diagram illustrating the proposed inhibitory effect of **7-Bromoindole** on the *S. aureus* agr quorum-sensing pathway.

Caption: Proposed mechanism of **7-Bromoindole**'s anti-virulence activity in *S. aureus*.

This guide provides a foundational understanding of **7-Bromoindole** for its application in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and exploration of its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [7-Bromoindole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273607#7-bromoindole-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com